tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)pyrrolidine-1-carboxylate tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13103792
InChI: InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-7-6-11(9-19)16-8-10-4-5-12(15)18-17-10/h4-5,11,16H,6-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(C1)NCC2=NN=C(C=C2)Cl
Molecular Formula: C14H21ClN4O2
Molecular Weight: 312.79 g/mol

tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13103792

Molecular Formula: C14H21ClN4O2

Molecular Weight: 312.79 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C14H21ClN4O2
Molecular Weight 312.79 g/mol
IUPAC Name tert-butyl 3-[(6-chloropyridazin-3-yl)methylamino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-7-6-11(9-19)16-8-10-4-5-12(15)18-17-10/h4-5,11,16H,6-9H2,1-3H3
Standard InChI Key FFCVDGDOUZEKSQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C1)NCC2=NN=C(C=C2)Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)NCC2=NN=C(C=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom—substituted at the 3-position with an amino group linked to a (6-chloropyridazin-3-yl)methyl moiety. The pyrrolidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy to enhance stability during synthetic workflows . The chloropyridazine component introduces aromaticity and electrophilic reactivity, which are critical for interactions in biological systems or further chemical modifications.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number (R-enantiomer)1421011-24-6
CAS Number (unspecified stereochemistry)1420899-57-5
Molecular FormulaC14H21ClN4O2\text{C}_{14}\text{H}_{21}\text{ClN}_4\text{O}_2
Molecular Weight312.79 g/mol
Exact Mass312.135 Da

Synthesis and Reaction Pathways

Boc Protection of Pyrrolidine Derivatives

A foundational step in synthesizing this compound involves introducing the Boc group to pyrrolidine. As demonstrated in the synthesis of tert-butyl 3-aminopyrrolidine-1-carboxylate (CAS 186550-13-0), 3-aminopyrrolidine reacts with di-tert-butyl dicarbonate in chloroform at room temperature, yielding the Boc-protected amine in 98% yield . This method highlights the efficiency of carbamate formation under mild conditions, a strategy likely applicable to the target compound.

Functionalization with Chloropyridazine

Subsequent functionalization involves coupling the Boc-protected pyrrolidine with 6-chloro-3-(chloromethyl)pyridazine. While direct literature on this specific reaction is limited, analogous procedures for benzyloxycarbonyl (Cbz) protection provide insight. For instance, tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate (CAS 879275-54-4) was synthesized by reacting (R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate with benzyl chloroformate in tetrahydrofuran (THF) at 0°C, followed by triethylamine-mediated deprotonation . Adapting this approach, the primary amine on pyrrolidine could react with 6-chloro-3-(chloromethyl)pyridazine under similar conditions to install the chloropyridazine moiety.

Table 2: Hypothetical Synthesis Route

StepReaction ComponentConditionsYieldSource
13-Aminopyrrolidine + Boc₂OCHCl₃, 20°C, 1 h98%
2Boc-pyrrolidine + 6-Cl-pyridazine derivativeTHF, 0°C → RT, 4 h~77%*

*Estimated based on analogous Cbz-protection reactions .

Physicochemical Properties

Spectroscopic Characterization

Proton nuclear magnetic resonance (1HNMR^1\text{H} \text{NMR}) of related compounds, such as benzyl ((R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)methylcarbamate, reveals characteristic peaks:

  • Boc tert-butyl protons: δ 1.45 ppm (singlet, 9H) .

  • Pyrrolidine ring protons: δ 3.52–2.95 ppm (multiplet, 4H) .

  • Aromatic protons from pyridazine: δ 7.39–7.28 ppm (multiplet, pyridazine-H) .

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